3-Tert-butyl 9-methyl 3-azaspiro[5.5]undecane-3,9-dicarboxylate
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Overview
Description
3-Tert-butyl 9-methyl 3-azaspiro[55]undecane-3,9-dicarboxylate is a chemical compound with the molecular formula C17H29NO4 It belongs to the class of spiro compounds, which are characterized by a unique bicyclic structure where two rings are connected through a single atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Tert-butyl 9-methyl 3-azaspiro[5.5]undecane-3,9-dicarboxylate typically involves the reaction of tert-butyl 9-benzyl-3,9-diazaspiro[5.5]undecane-3-carboxylate with appropriate reagents under controlled conditions. For instance, under an argon atmosphere, wet palladium on carbon (Pd/C) can be added to the compound in a tetrahydrofuran (THF) solution. The reaction is then stirred at 40°C for 40 hours under 45 psi .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the available literature. the synthesis in a laboratory setting provides a foundation for scaling up the process for industrial applications.
Chemical Reactions Analysis
Types of Reactions
3-Tert-butyl 9-methyl 3-azaspiro[5.5]undecane-3,9-dicarboxylate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) and reducing agents such as lithium aluminum hydride (LiAlH4). Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce various reduced forms of the compound.
Scientific Research Applications
3-Tert-butyl 9-methyl 3-azaspiro[5.5]undecane-3,9-dicarboxylate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme interactions and protein binding.
Industry: It may be used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 3-Tert-butyl 9-methyl 3-azaspiro[5.5]undecane-3,9-dicarboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
tert-Butyl 9-(hydroxymethyl)-3-azaspiro[5.5]undecane-3-carboxylate: This compound has a similar spiro structure but differs in functional groups.
tert-Butyl 9-oxo-3-azaspiro[5.5]undecane-3-carboxylate: Another similar compound with an oxo group instead of a methyl group.
Uniqueness
3-Tert-butyl 9-methyl 3-azaspiro[55]undecane-3,9-dicarboxylate is unique due to its specific functional groups and spiro structure, which confer distinct chemical and biological properties
Biological Activity
3-Tert-butyl 9-methyl 3-azaspiro[5.5]undecane-3,9-dicarboxylate is a complex organic compound recognized for its unique spirocyclic structure and potential biological activities. This compound, with the molecular formula C17H29NO4 and a molecular weight of approximately 311.4 g/mol, features a tert-butyl group and two carboxylate functional groups, which contribute to its reactivity and biological interactions .
Structural Characteristics
The structural uniqueness of this compound positions it as a potential scaffold for drug design. Its spirocyclic nature allows for diverse interactions with biological targets, particularly in medicinal chemistry. The compound is characterized by the following structural features:
- Tert-butyl group : Enhances lipophilicity and may influence receptor binding.
- Carboxylate groups : Potentially involved in ionic interactions with biological macromolecules.
Preliminary studies suggest that this compound may interact with various biological systems through the following mechanisms:
- Receptor Modulation : The compound may act as a modulator of specific receptors, influencing signaling pathways.
- Enzyme Inhibition : It could inhibit certain enzymes involved in metabolic pathways, which may have therapeutic implications.
Interaction Studies
Interaction studies are essential for understanding the biological activity of this compound. The following table summarizes some related compounds and their structural similarities:
Compound Name | Structure | Similarity |
---|---|---|
Tert-butyl 2,9-diazaspiro[5.5]undecane-2-carboxylate | C14H26N2O2 | High |
Tert-butyl 4-(2-(methylamino)ethyl)piperidine-1-carboxylate | C15H28N2O2 | High |
Tert-butyl 9-amino-3-azaspiro[5.5]undecane-3-carboxylate | C15H28N2O2 | Moderate |
Tert-butyl 4-(3-hydroxypropyl)piperidine-1-carboxylate | C15H30N2O3 | Moderate |
Case Studies
Research has indicated that compounds structurally similar to this compound exhibit significant biological activities:
- GABAAR Antagonists : Studies on diazaspiro compounds have shown their potential as competitive antagonists at GABA type A receptors (GABAARs), suggesting that similar mechanisms might be applicable to our compound .
- Immunomodulatory Effects : Certain derivatives have been linked to immunomodulatory effects, influencing T cell responses and inflammation pathways . This could imply that this compound may also possess similar properties.
Research Findings
Recent investigations into the compound's pharmacological profile reveal promising avenues for future research:
- Binding Affinity Studies : Initial binding affinity studies indicate that modifications in the structure can significantly alter the interaction with GABAARs, which could be explored further to enhance efficacy .
- Cellular Studies : Ongoing cellular studies aim to elucidate the effects of this compound on various cell types, particularly focusing on its role in modulating immune responses and neuronal signaling .
Properties
IUPAC Name |
3-O-tert-butyl 9-O-methyl 3-azaspiro[5.5]undecane-3,9-dicarboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H29NO4/c1-16(2,3)22-15(20)18-11-9-17(10-12-18)7-5-13(6-8-17)14(19)21-4/h13H,5-12H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VKYQFAVQJALXKY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC2(CCC(CC2)C(=O)OC)CC1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H29NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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